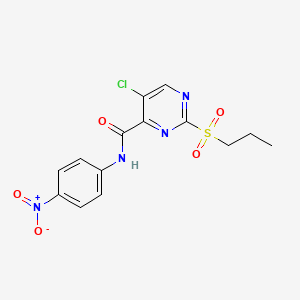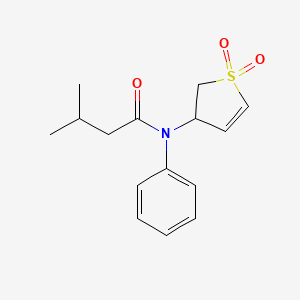
5-chloro-N-(4-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(4-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a nitrophenyl group, a propane-1-sulfonyl group, and a carboxamide group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of a chloro group to the pyrimidine ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The attachment of a propane-1-sulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.
Amidation: The formation of the carboxamide group, which can be done by reacting the carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitrophenyl group.
Substituted pyrimidines: Formed from the substitution of the chloro group.
科学研究应用
Chemistry
In chemistry, 5-chloro-N-(4-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 5-chloro-N-(4-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl and carboxamide groups can form additional hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-N-(4-aminophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Similar structure but with an amino group instead of a nitro group.
5-Chloro-N-(4-methylphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a nitro group.
5-Chloro-N-(4-hydroxyphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-chloro-N-(4-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C14H13ClN4O5S |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
5-chloro-N-(4-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN4O5S/c1-2-7-25(23,24)14-16-8-11(15)12(18-14)13(20)17-9-3-5-10(6-4-9)19(21)22/h3-6,8H,2,7H2,1H3,(H,17,20) |
InChI 键 |
LIDMLVUVEDFTNV-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)

![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409212.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409219.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409226.png)



![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409276.png)
![methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B11409283.png)

![6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11409298.png)
